8-Aminonaphthalene-1,6-disulfonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H7NO6S2-2 |
|---|---|
Molecular Weight |
301.3g/mol |
IUPAC Name |
8-aminonaphthalene-1,6-disulfonate |
InChI |
InChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)/p-2 |
InChI Key |
YDEOXZHCPCPPJG-UHFFFAOYSA-L |
SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Classical Synthesis Routes for 8-Aminonaphthalene-1,6-disulfonate
The traditional production of 8-aminonaphthalene-1,6-disulfonic acid is primarily achieved through a sequence of aromatic substitution reactions on a naphthalene (B1677914) core. This multi-step synthesis is a well-established industrial process.
The conversion of naphthalene into 8-aminonaphthalene-1,6-disulfonic acid involves a series of distinct chemical stages, including sulfonation, nitration, and reduction, followed by purification steps. chemicalbook.com
The initial step in the synthesis is the sulfonation of naphthalene. To obtain the desired 1,6-disubstituted product, the reaction conditions are controlled to favor the formation of naphthalene-1,6-disulfonic acid. chemicalbook.com This electrophilic aromatic substitution is typically carried out using sulfonating agents like sulfuric acid (H₂SO₄) or oleum. shokubai.org
A significant challenge in the sulfonation of naphthalene is its tendency to sublime at the required reaction temperatures, which can lead to low product yields, sometimes below 50%. shokubai.org To mitigate this, various strategies have been developed. One effective method involves using a high-boiling point solvent, such as decalin, to act as a dispersant for naphthalene. The use of decalin has been shown to significantly improve the product yield to approximately 93%. shokubai.org Further enhancements, including the use of specially designed reactors that suppress sublimation, have pushed the yield for this step to near 98%. shokubai.org
Table 1: Effect of Solvent on Naphthalene Sulfonation Yield
| Condition | Product Yield |
|---|---|
| Conventional Synthesis (without solvent) | < 50% shokubai.org |
| Using Decalin as Solvent | ~ 93% shokubai.org |
Following sulfonation, the resulting naphthalene-1,6-disulfonic acid is nitrated. This step introduces a nitro group (-NO₂) onto the naphthalene ring system, which will subsequently be converted into the target amino group. The nitration is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). chemicalbook.com The reaction temperature is a critical parameter and is generally maintained between 30 and 40 °C to control the regioselectivity and minimize the formation of by-products. chemicalbook.com In related syntheses, such as for H-acid, nitration of naphthalene trisulfonic acid is also a key step, highlighting the common use of nitrating agents in sulfuric acid for these substrates. google.comgoogle.com
The third major stage is the reduction of the nitro group on the nitrated naphthalene disulfonic acid to an amino group (-NH₂). wikipedia.org A common and cost-effective method for this transformation is reduction with iron filings in a slightly acidic or neutral medium. chemicalbook.com After the reduction is complete, the reaction mixture is typically basified, often with magnesia, to precipitate iron residues which are then removed by filtration. chemicalbook.com This process yields the desired 8-aminonaphthalene-1,6-disulfonic acid. chemicalbook.comwikipedia.org
Alkali fusion is not a step in the direct synthesis of 8-aminonaphthalene-1,6-disulfonic acid. Instead, it is a subsequent reaction that can be used to convert the product into other valuable intermediates. chemicalbook.com For instance, caustic fusion of 8-aminonaphthalene-1,6-disulfonic acid can produce 1-amino-8-hydroxynaphthalene-3-sulfonic acid. chemicalbook.com
The isolation of the final product, 8-aminonaphthalene-1,6-disulfonic acid, from the reduction mixture involves a series of purification steps. After the removal of iron residues, the liquor is carefully treated to precipitate the product. This is often achieved by adjusting the temperature and acidity to precipitate the compound as its acid magnesium salt. chemicalbook.com This salt can then be further purified by dissolving it in an aqueous sodium carbonate solution, which removes magnesium carbonate, followed by precipitation of the diacid with the addition of acid. chemicalbook.com
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| 8-Aminonaphthalene-1,6-disulfonic acid | C₁₀H₉NO₆S₂ |
| Naphthalene | C₁₀H₈ |
| Naphthalene-1,6-disulfonic acid | C₁₀H₈O₆S₂ |
| Sulfuric acid | H₂SO₄ |
| Oleum | H₂SO₄·xSO₃ |
| Decalin | C₁₀H₁₈ |
| Nitric acid | HNO₃ |
| Iron | Fe |
| Magnesia (Magnesium oxide) | MgO |
| 1-amino-8-hydroxynaphthalene-3-sulfonic acid | C₁₀H₉NO₄S |
| Sodium carbonate | Na₂CO₃ |
| Magnesium carbonate | MgCO₃ |
| H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid) | C₁₀H₉NO₇S₂ |
Multi-Step Synthesis from Naphthalene
Advanced Synthetic Approaches for Aminonaphthalenesulfonate Derivatives
The synthesis of aminonaphthalenesulfonate derivatives has evolved significantly, moving towards more efficient, selective, and environmentally benign methodologies. Advanced approaches focus on sophisticated catalytic systems and derivatization techniques to achieve a wide range of functionalized molecules.
Catalytic coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) bonds, a fundamental step in the synthesis of many functional derivatives of aminonaphthalenesulfonates. nih.gov Traditional methods often required harsh conditions, but modern transition-metal-catalyzed approaches offer milder and more versatile routes. nih.govnih.gov These reactions have become central to organic synthesis due to their ability to create complex molecules with high precision. mdpi.comresearchgate.net Palladium-catalyzed reactions, for instance, are highly effective for converting aryl halides into various carboxylic acid derivatives and other carbonyl compounds. mdpi.comresearchgate.netnih.gov Similarly, nickel hydride (NiH) catalysis has recently gained attention for the hydroamination of alkenes and alkynes, providing an alternative pathway for C-N bond formation that avoids stoichiometric organometallic reagents. rsc.org
Microwave-assisted organic synthesis has emerged as a transformative technology, significantly accelerating reaction rates and often improving product yields. sphinxsai.comnih.gov The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to dramatically shorter reaction times compared to conventional heating methods—often reducing processes from hours to mere minutes. sphinxsai.comnih.govnih.gov This technique is particularly beneficial in drug discovery and medicinal chemistry for its efficiency and compatibility with high-throughput synthesis. sphinxsai.com
A notable application of this technology is in the copper(0)-catalyzed Ullmann reaction for the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. In a specific study, the coupling of sodium 8-aminonaphthalene-1-sulfonate with various aryl halides was successfully achieved using microwave irradiation. This protocol not only expedited the synthesis but also provided good yields for a range of derivatives. nih.gov For example, the reaction between sodium 8-aminonaphthalene-1-sulfonate and 4-iodotoluene (B166478) under microwave conditions produced the corresponding N-arylated product in a 69% yield. nih.gov
Table 1: Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction of Sodium 8-aminonaphthalene-1-sulfonate with Aryl Halides nih.gov
| Aryl Halide | Product | Yield (%) |
| 4-Iodotoluene | Sodium 8-(p-tolylamino)naphthalene-1-sulfonate | 69 |
| 1-Chloro-4-iodobenzene (B104392) | Sodium 8-((4-chlorophenyl)amino)naphthalene-1-sulfonate | 62 |
| 1,2-Dichloro-4-iodobenzene | Sodium 8-((3,4-dichlorophenyl)amino)naphthalene-1-sulfonate | 43 |
| 1-Iodo-4-nitrobenzene | Sodium 8-((4-nitrophenyl)amino)naphthalene-1-sulfonate | 16 |
| 4-Iodophenol | Sodium 8-((4-hydroxyphenyl)amino)naphthalene-1-sulfonate | 21 |
This data illustrates the utility of microwave-assisted protocols in efficiently generating a library of aminonaphthalenesulfonate derivatives.
To enhance the practicality and cost-effectiveness of catalytic reactions, research has focused on developing ligand-free systems. Ligands, particularly complex phosphine-based ones, can be expensive, air-sensitive, and difficult to separate from the final product. Ligand-free catalysis simplifies reaction setups and purification procedures.
A significant advancement is the development of a ligand- and base-free copper(II)-catalyzed method for the cross-coupling of arylboronic acids with amines to form C-N bonds. organic-chemistry.org This protocol utilizes catalytic amounts of copper(II) acetate (B1210297) monohydrate with molecular sieves in dichloromethane (B109758) under an oxygen atmosphere. organic-chemistry.org The absence of an external ligand and base streamlines the process, making it more attractive for larger-scale applications. This method has proven effective for coupling various primary and secondary aliphatic amines and anilines, minimizing side reactions and leading to high yields of the desired monoarylated products. organic-chemistry.org While direct examples with this compound are not specified, the methodology's success with other primary amines suggests its potential applicability. Furthermore, catalyst-free approaches for C-N bond functionalization are also being explored, such as the three-component coupling of amines, dihalomethane, and >P(O)H species, which can proceed without any metal catalyst. nih.gov
The utility of a synthetic method is largely defined by its substrate scope and selectivity. Advanced catalytic coupling reactions for preparing aminonaphthalenesulfonate derivatives have been investigated with a variety of substrates.
In the context of the microwave-assisted, copper-catalyzed Ullmann reaction, the substrate scope includes aryl halides with both electron-donating and electron-withdrawing substituents. nih.gov As detailed in Table 1, substrates like 4-iodotoluene (electron-donating methyl group) and 1-chloro-4-iodobenzene (electron-withdrawing chloro group) both participate effectively in the reaction. nih.gov The reaction also tolerates functional groups such as nitro and hydroxyl groups, although yields may vary. nih.gov
Table 2: Substrate Scope and Yields for Microwave-Assisted Synthesis of ANS Derivatives nih.gov
| Substrate | Functional Group | Yield (%) |
| 4-Iodotoluene | Electron-donating (-CH₃) | 69 |
| 1-Chloro-4-iodobenzene | Electron-withdrawing (-Cl) | 62 |
| 1,2-Dichloro-4-iodobenzene | Electron-withdrawing (-Cl) | 43 |
| 4-Iodophenol | Hydroxyl (-OH) | 21 |
| 1-Iodo-4-nitrobenzene | Nitro (-NO₂) | 16 |
Selectivity is a key feature of these modern synthetic routes. The ligand-free copper(II)-catalyzed C-N coupling, for example, shows high selectivity for the formation of monoarylated products, which is a significant advantage over older methods that often produced mixtures. organic-chemistry.org This selectivity is crucial for obtaining pure products without the need for extensive chromatographic separation.
Beyond the synthesis of the core structure, the derivatization of aminonaphthalenesulfonates is critical for tailoring their properties for specific applications. The primary amino group of these compounds serves as a versatile handle for functionalization.
A prominent example of such a strategy is the derivatization of the closely related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) for use as a fluorescent label in the analysis of carbohydrates. nih.govsigmaaldrich.com In this process, the amino group of ANTS undergoes reductive amination with the aldehyde or ketone functionality at the reducing end of a saccharide. sigmaaldrich.com The reaction first forms a Schiff base, which is subsequently reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride. sigmaaldrich.com This derivatization imparts the strong fluorescence properties of the naphthalenesulfonate core onto the carbohydrate, enabling highly sensitive detection and analysis by techniques such as capillary electrophoresis. nih.govsigmaaldrich.com This strategy highlights how the amino group can be effectively utilized to conjugate the aminonaphthalenesulfonate moiety to biomolecules, thereby functionalizing them for advanced analytical purposes.
Spectroscopic and Photophysical Investigations
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of molecules. nih.gov For 8-aminonaphthalene-1,6-disulfonate, a combination of vibrational, electronic, and nuclear magnetic resonance spectroscopies provides a comprehensive understanding of its molecular framework.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy)
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy states of a molecule. mdpi.com These techniques offer a molecular "fingerprint" that is unique to the compound's structure. nih.gov The IR spectrum of a related compound, 1-amino-8-naphthol-3,6-disulfonic acid, was measured on a dispersive instrument, likely a prism, grating, or hybrid spectrometer. nist.gov The solid sample was prepared in a potassium bromide (KBr) pellet at a concentration of 0.50%. nist.gov While specific vibrational frequencies for this compound are not detailed in the provided results, the general technique provides insight into the functional groups present in the molecule.
Electronic Absorption Spectroscopy (e.g., UV/Visible Spectroscopy)
Electronic absorption spectroscopy measures the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. For a related compound, 8-amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate, spectral data is available. chemicalbook.com A derivative, 8-anilino-1-naphthalenesulfonic acid (ANS), and its derivatives exhibit interesting solvatochromic properties. In water, a single absorption peak is typically observed, while in less polar solvents like ethylene (B1197577) glycol, the spectrum resolves into characteristic dual peaks. nih.govacs.org For instance, the maximum absorbance wavelength in ethylene glycol is recorded at the maximum of the second peak, which is associated with maximal fluorescence. nih.govacs.org The related compound 1,8-ANS displays absorption maxima at 219, 270, and 374 nm. caymanchem.com
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. While specific NMR data for this compound was not found, data for related compounds provides insight into the expected spectral features. For example, the ¹H NMR spectrum of 8-amino-1-naphthol-3,6-disulfonic acid monosodium salt monohydrate in DMSO-d₆ shows distinct shifts for the aromatic protons. chemicalbook.com Similarly, detailed ¹H and ¹³C NMR data are available for various derivatives of 8-anilinonaphthalene-1-sulfonic acid, revealing the influence of different substituents on the chemical shifts of the naphthalene (B1677914) core. nih.gov
Photophysical Behavior and Excited-State Dynamics
The interaction of this compound with light also includes the emission of photons, a process central to its photophysical behavior.
Fluorescence Spectroscopy and Quantum Yield Analysis
Fluorescence spectroscopy is a key technique for studying the emissive properties of molecules. A related compound, 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), is widely used as a fluorescent probe due to its high fluorescence intensity and water solubility. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be significantly influenced by the solvent environment. For instance, the quantum yield of ANTS is enhanced four-fold in deuterium (B1214612) oxide (D₂O) compared to water. sigmaaldrich.com The fluorescence of ANTS can be effectively quenched by ions such as Thallium and Cesium. sigmaaldrich.com
Emission Maxima and Stokes Shifts
The emission maximum is the wavelength at which the highest fluorescence intensity is observed. For the related compound 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS), the excitation and emission maxima are approximately 353 nm and 520 nm, respectively. In a 0.1 M phosphate (B84403) buffer at pH 7.0, the values are reported as λex 356 nm and λem 512 nm. sigmaaldrich.comsigmaaldrich.com Another related compound, 1,8-ANS, has an emission maximum of 520 nm when free in solution. caymanchem.com
The Stokes shift is the difference in wavelength or frequency between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for fluorescence applications to minimize self-absorption and improve the signal-to-noise ratio. researchgate.net ANTS exhibits a relatively high Stokes shift in water, which helps to separate its emission from the autofluorescence of biological samples. sigmaaldrich.comsigmaaldrich.com For 1,8-ANS, a significant blue shift in the emission maximum (to 468-477 nm) is observed when it binds to the hydrophobic pockets of proteins, indicating a change in the local environment. caymanchem.com
Interactive Data Table: Spectroscopic and Photophysical Properties of Related Naphthalene Sulfonates
| Compound | Solvent/Condition | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (nm) |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Ethylene Glycol | Not specified | Not specified | Not specified |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Water | Single peak | Not specified | Not specified |
| 1,8-ANS | Not specified | 219, 270, 374 | 520 (free) | 146 (from 374 nm abs) |
| 1,8-ANS | Bound to protein | Not specified | 468-477 | Not specified |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | Not specified | 353 | 520 | 167 |
| 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) | 0.1 M phosphate, pH 7.0 | 356 | 512 | 156 |
Influence of Solvent Environment on Fluorescence Properties (Solvatochromism)
The fluorescence of aminonaphthalene sulfonates is highly sensitive to the polarity of their surrounding environment, a phenomenon known as solvatochromism. This characteristic makes them valuable as fluorescent probes to study the hydrophobic pockets of proteins and other biological systems. nih.gov
For instance, 8-anilino-1-naphthalenesulfonic acid (ANS), a related compound, is weakly fluorescent in water but exhibits significantly stronger fluorescence in less polar organic solvents or when bound to the hydrophobic regions of proteins. nih.gov This enhanced fluorescence is accompanied by a noticeable blue shift in the emission maximum. nih.gov This hypsochromic shift is attributed to a decreased Stokes shift in nonpolar environments. nih.gov The sulfonate group helps in anchoring the molecule to cationic side chains of proteins, while the anilinonaphthalene core interacts with hydrophobic pockets. nih.gov
The photophysical properties of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG), a polymer derivative, were examined in various solvents. The study revealed a positive solvatochromism, where the fluorescence properties were dependent on the solvent's polarity. In solvents with decreasing polarity from water to butanol, a decrease in the excitation wavelength was observed. researchgate.net The excitation and emission intensities of AmNS-ALG were notably higher in water compared to alcoholic solvents like methanol (B129727) and butanol. researchgate.net
The following table summarizes the effect of solvent polarity on the photophysical properties of AmNS-ALG:
| Solvent | Relative Polarity | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (Δλ, nm) |
| Water | 1.000 | 325 | 450 | 125 |
| Methanol | 0.762 | 425 | 490 | 65 |
| Butanol | 0.586 | 429 | 500 | 71 |
Data sourced from a study on 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) researchgate.net
This strong dependence of fluorescence on the solvent environment makes these compounds excellent candidates for use as sensors for medium polarity. researchgate.net
Fluorescence Quenching Mechanisms
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms. In the case of some piperidine-substituted naphthalimides, fluorescence quenching in highly polar solvents is attributed to photoinduced electron transfer (PET) from the electron-donating piperidine (B6355638) group to the excited chromophore. researchgate.net Similarly, for certain derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS), a complete loss of fluorescence is observed, which may be due to different excited states or relaxation pathways arising from conjugation. nih.gov
Proton-induced fluorescence quenching is another significant mechanism. For the monocations of 1,5-diaminonaphthalene and 1,8-diaminonaphthalene (B57835), proton-induced fluorescence quenching is observed before they are protonated to form dications. rsc.org Lifetime data indicate that this quenching process is dynamic in nature. rsc.org The quenching rate constants (k'q) for 1,5-DAN and 1,8-DAN have been determined to be 2.6 × 10⁸ and 1.0 × 10⁹ dm³ mol⁻¹ s⁻¹, respectively. rsc.org
Excited-State Proton Transfer (ESPT) Phenomena
Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule becomes significantly more acidic or basic upon electronic excitation, leading to the transfer of a proton. This phenomenon is crucial in understanding the photochemistry of many aromatic alcohols and amines.
Neutral and Zwitterionic Conformers in Excited States
In the excited state, molecules can exist in different conformational forms, such as neutral and zwitterionic (dipolar) states. For 1,8-diaminonaphthalene (1,8-DAN), studies in acidic media have shown that while there are three different forms in the ground state, only two exist in the excited state. nih.gov The absorption spectrum of the monocation of 1,8-DAN is a mixture of the neutral and dication forms. nih.gov However, upon excitation, the monocation rapidly dissociates, and the resulting emission is the same as that of the neutral form. nih.gov
Proton Dissociation and Recombination Kinetics
The rates of proton dissociation and recombination are key parameters in ESPT. For 1-naphthol-3,6-disulfonate, the proton dissociation rate constant was found to be approximately three times faster than previously reported values. nih.gov This highlights the significant increase in acidity upon excitation. In the case of 1,8-diaminonaphthalene, the excited-state reaction is characterized as a diabatic quenching reaction, and all dissociation and quenching rate constants have been determined through analysis of quantum yields and fluorescence lifetime measurements. nih.gov
Solvent-Assisted Proton Hopping Mechanisms
The solvent plays a critical role in facilitating proton transfer. In aqueous solutions, water molecules can form a "proton wire" or "proton bridge" that assists in the hopping of a proton from the photoacid to the bulk solvent. The dication of 1,8-diaminonaphthalene, for instance, will only fluoresce if there are no free water clusters available to act as a proton acceptor. nih.gov This indicates the direct involvement of solvent molecules in the proton transfer mechanism.
Time-Resolved Spectroscopy for Lifetime Determination
Time-resolved fluorescence spectroscopy is a powerful technique for studying the dynamics of excited states, providing information on processes that occur on the picosecond to nanosecond timescale. news-medical.net This method measures the decay of fluorescence intensity over time after excitation, which can be affected by various dynamic events such as conformational changes, solvent relaxation, and interactions with other molecules. news-medical.net
For 1,8-anilinonaphthalene sulfonate (1,8-ANS) bound to human oxyhemoglobin, time-resolved fluorescence spectroscopy revealed a multi-exponential decay of fluorescence. nih.gov This indicates the presence of multiple binding environments for the ANS molecule within the protein. The fluorescence decay kinetics of 1,8-ANS in this system showed components with mean decay times of < 0.5 ns, 3.1-5.5 ns, and 12.4-15.1 ns. nih.gov The shortest-lived component is assigned to ANS molecules in the aqueous medium, while the two longer-lived components correspond to two distinct binding sites within the hemoglobin molecule with different polarities and accessibilities to water. nih.gov
The fluorescence lifetime of 4-Amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) was also influenced by the solvent. In water, the lifetime was 11 ns, which decreased to 7 ns in the less polar solvent butanol. researchgate.net This change in lifetime further supports the use of such compounds as probes for environmental polarity. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the stable three-dimensional arrangements of atoms in a molecule and understanding the forces that govern its structure.
Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for calculating the electronic structure of molecules. DFT methods, such as those using the B3LYP functional, calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. nih.gov These methods are widely applied to optimize molecular geometries, predict vibrational frequencies (FT-IR spectra), and determine electronic properties. For instance, DFT has been effectively used to study the structure and reaction mechanisms of various sulfonated aromatic compounds. nih.govmaxapress.com
Ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a highly accurate description of electronic states, especially for photophysical processes. nih.gov These methods are particularly crucial for studying molecules with complex electronic structures, like excited states and conical intersections. A detailed ab initio study on the parent compound, 1-aminonaphthalene (AMN), successfully characterized its low-lying ππ* excited states, providing a foundational understanding of the photophysics of the aminonaphthalene chromophore. nih.gov While specific DFT and ab initio studies focused solely on 8-aminonaphthalene-1,6-disulfonate are not extensively documented in the literature, the established methodologies are readily applicable to elucidate its structural and electronic properties.
Table 1: Overview of Computational Methods and Their Applications
| Method | Application | Example Compound Studied | Reference |
| DFT/B3LYP | Molecular structure optimization, spectral analysis, reaction pathway analysis. | Sulfonamide-Schiff Base, 2-Aminonaphthalene-1,5-disulfonic acid | nih.govmaxapress.com |
| Ab initio CASPT2//CASSCF | Calculation of excited state energies and potential energy surfaces. | 1-Aminonaphthalene (AMN) | nih.gov |
Understanding the geometry of a molecule in both its ground state (S₀) and its various excited states (S₁, S₂, etc.) is key to explaining its photophysical behavior, including absorption and fluorescence. Computational methods can predict the equilibrium geometries in these states. Upon absorption of light, a molecule is promoted to a vertical (Franck-Condon) excited state, which then relaxes to an equilibrium excited state geometry.
For the aminonaphthalene chromophore, theoretical calculations have been vital. High-level ab initio calculations on 1-aminonaphthalene predicted two low-lying ππ* states, ¹Lₐ and ¹Lₑ, as the primary players in its photophysics. nih.gov The study found that direct excitation primarily populates the ¹Lₐ state, which is responsible for the observed fluorescence. nih.gov The calculations also mapped the relaxation pathways, including a conical intersection between the ¹Lₐ state and the ground state, which provides a mechanism for non-radiative decay. nih.gov For substituted analogs, the presence and position of sulfonate groups are expected to significantly influence the energies and geometries of these states.
The structure of this compound features an amino group (-NH₂) at the C8 position and a sulfonic acid group (-SO₃H) at the C1 position. Their proximity across the naphthalene (B1677914) 'peri' positions creates the potential for an intramolecular hydrogen bond (N-H···O-S). Such bonds can significantly impact the molecule's conformation, stability, and physicochemical properties.
Intramolecular hydrogen bonds are known to stabilize molecular structures by forming quasi-rings, which can modulate electronic structure and aromaticity. While specific computational analyses of hydrogen bonding in this compound are not prominent in the literature, the principles are well-established. The strength and geometry of such a bond could be thoroughly investigated using methods like Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing the potential energy surface related to proton movement between the donor (amino) and acceptor (sulfonate) groups.
Theoretical Modeling of Photophysical Processes
Theoretical models are essential for interpreting experimental spectra and understanding the dynamic processes that occur after a molecule absorbs light.
Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the energies of electronic excited states. nih.gov It allows for the simulation of UV-visible absorption spectra by predicting the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (intensities).
TDDFT calculations can identify the nature of the electronic transitions, for example, whether they are localized π-π* transitions on the naphthalene ring or involve charge transfer from the amino group to the aromatic system. Both π-π* and n-π* transitions have been identified computationally in related aromatic systems. nih.gov For fluorescent dyes like this compound, TDDFT is a valuable tool for predicting how chemical modifications would alter its color and photophysical properties.
The photophysical properties of many fluorescent dyes are highly sensitive to their environment. This is particularly true for aminonaphthalenesulfonic acids, which often exhibit strong solvatochromism—a change in absorption or emission color with solvent polarity. These effects arise from differential stabilization of the ground and excited states by the solvent.
Computational models can simulate these solvent effects, providing a deeper understanding of the underlying interactions. Implicit solvent models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are commonly used. maxapress.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of spectral properties in different environments. For example, the fluorescence of 8-aminonaphthalene-1,3,6-trisulfonic acid disodium (B8443419) salt (ANTS), a closely related compound, is known to be significantly influenced by the solvent, a behavior that can be modeled to understand changes in quantum yield and emission wavelength. sigmaaldrich.com
Mechanistic Insights from Computational Analysis
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a compound like this compound, these methods can map out reaction pathways and predict the speed at which they occur.
Potential Energy Surface Mapping for Reaction Pathways
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, identifying stable molecules (reactants, products, intermediates) which correspond to valleys or minima on the surface, and transition states, which are the mountain passes connecting these minima. wayne.edu
The process of mapping a PES involves several steps:
Stationary Point Identification: Using quantum mechanical calculations, the structures of all relevant stationary points (minima and transition states) are optimized. osti.gov
Frequency Calculations: Vibrational frequency calculations are performed to characterize these stationary points. Minima have all real (positive) vibrational frequencies, while a first-order transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. wayne.edu
Reaction Path Following: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that a transition state connects the intended reactants and products. nih.gov
For organic reactions, particularly those involving rearrangements or multiple potential products, the PES can reveal complex features like bifurcations. A bifurcation occurs when a single transition state leads to two or more different products, and the final outcome is determined by the dynamics of the molecule as it moves across the surface after the transition state, rather than by the relative energies of different transition states. nih.gov While a specific, detailed PES for reactions involving this compound is not prominently published, the general methodology allows for the theoretical investigation of its synthesis, degradation, or photochemical reaction pathways.
Table 1: Key Features of a Potential Energy Surface (PES)
| Feature | Description | Analogy |
| Minima | Stable or metastable structures (reactants, intermediates, products). | Valleys |
| Transition States | The highest energy point along the lowest energy path between two minima. | Mountain Passes |
| Reaction Path | The lowest energy path connecting reactants to products via a transition state. | Path through a valley and over a pass |
| Bifurcation | A point on the PES where a single reaction path splits, leading to multiple products. | A fork in the road on a downslope |
Kinetic Rate Constant Prediction (e.g., Marcus-Cohen Theory)
The Marcus-Cohen theory is particularly relevant for predicting the rates of excited-state proton transfer (ESPT) from photoacids like aminonaphthalene sulfonates. researchgate.net The theory models the rate constant (k) as a function of the standard free energy of the reaction (ΔG°) and the reorganization energy (λ), which represents the energetic cost of structural and solvent reorganization during the reaction. unige.ch
In a study on the related weak photoacid 5-aminonaphthalene-1-sulfonate, researchers used steady-state photoluminescence quenching to measure the rate constants for proton transfer to a series of different bases (quenchers). escholarship.org By plotting these experimental rate constants against the known basicity of the quenchers, they generated a free-energy relationship. Fitting this data to the Marcus-Cohen model allowed them to extract key kinetic parameters and determine an accurate pKa* for the photoacid. researchgate.netescholarship.org This approach demonstrates how computational models can be combined with experimental data to quantify reaction kinetics.
Table 2: Illustrative Kinetic Data for ESPT of an Analogous Photoacid (5-aminonaphthalene-1-sulfonate) with Various Quenchers
| Quencher (Proton Acceptor) | pKa of Conjugate Acid | Bimolecular Quenching Rate Constant (kq) (M-1s-1) |
| Water | -1.74 | 1.1 x 104 |
| Dihydrogen Phosphate (B84403) (H2PO4-) | 7.21 | 1.1 x 108 |
| Imidazole | 7.22 | 1.4 x 108 |
| Monohydrogen Phosphate (HPO42-) | 12.32 | 1.3 x 109 |
| Hydroxide (B78521) (OH-) | 15.74 | 2.5 x 109 |
| Data derived from studies on 5-aminonaphthalene-1-sulfonate to illustrate the application of kinetic theory. escholarship.org |
This table shows that as the strength of the proton acceptor (quencher) increases (higher pKa of its conjugate acid), the rate of proton transfer from the excited photoacid also increases, which is consistent with the predictions of Marcus-Cohen theory. researchgate.netescholarship.org
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Substitution Reactions
The naphthalene (B1677914) ring of 8-aminonaphthalene-1,6-disulfonate is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being influenced by the existing substituents. The amino group is a powerful activating group and directs electrophiles to ortho and para positions. Conversely, the sulfonic acid groups are deactivating and meta-directing.
In the context of electrophilic aromatic substitution, the amino group at the C-8 position strongly activates the naphthalene ring, particularly towards electrophilic attack. evitachem.com However, the two sulfonic acid groups at the C-1 and C-6 positions are strongly deactivating, making the ring electron-deficient. The outcome of such reactions is a balance between these opposing electronic effects.
Nucleophilic aromatic substitution reactions are also a key feature of the chemistry of naphthalene sulfonic acids. The sulfonic acid groups, being good leaving groups, can be displaced by nucleophiles under specific conditions. The amino group can also engage in nucleophilic substitution reactions with electrophiles. evitachem.com
Functional Group Transformations
The amino and sulfonic acid groups of this compound can undergo a variety of transformations, leading to the synthesis of a wide range of derivatives.
Desulfonation, the removal of a sulfonic acid group, can be achieved under certain reductive conditions. For 8-aminonaphthalene-1,6-disulfonic acid, reduction with zinc and an alkali (or sodium amalgam) results in the removal of a sulfonate group to yield 1-aminonaphthalene-3-sulfonic acid. chemicalbook.com This reaction highlights the lability of the sulfonate groups under specific chemical environments.
Table 1: Desulfonation of 8-Aminonaphthalene-1,6-disulfonic acid
| Reactant | Reagents | Product | Reference |
| 8-Aminonaphthalene-1,6-disulfonic acid | Zinc and alkali (or sodium amalgam) | 1-Aminonaphthalene-3-sulfonic acid | chemicalbook.com |
The amino group of this compound can be hydrolyzed under forcing conditions. Treatment with water at a high temperature of 180°C leads to the substitution of the amino group with a hydroxyl group, yielding 1-hydroxynaphthalene-3,8-disulfonic acid. chemicalbook.com Caustic fusion can also lead to the hydrolysis of the amino group and other transformations. For example, reaction with 10% sodium hydroxide (B78521) at 250°C produces 1,8-dihydroxynaphthalene-3-sulfonic acid. chemicalbook.com
Table 2: Hydrolysis Reactions of 8-Aminonaphthalene-1,6-disulfonic acid
| Reactant | Reagents | Product | Reference |
| 8-Aminonaphthalene-1,6-disulfonic acid | Water at 180°C | 1-Hydroxynaphthalene-3,8-disulfonic acid | chemicalbook.com |
| 8-Aminonaphthalene-1,6-disulfonic acid | 10% Sodium hydroxide at 250°C | 1,8-Dihydroxynaphthalene-3-sulfonic acid | chemicalbook.com |
The functional groups of this compound allow for amination and arylation reactions, which are crucial for the synthesis of dyes and other complex organic molecules. Amination of the compound can lead to the formation of 1,3-diaminonaphthalene-8-sulfonic acid. chemicalbook.com A more significant reaction in terms of industrial application is the reaction with aniline (B41778), which results in the formation of 6,8-di(phenylamino)naphthalene-1-sulfonic acid, also known as diphenyl epsilon acid. chemicalbook.com
N-arylation reactions, such as the Ullmann-type coupling, are also possible. These reactions involve the formation of a carbon-nitrogen bond between the amino group of the naphthalene derivative and an aryl halide, often catalyzed by copper. acs.org While specific examples for this compound are not prevalent in the provided literature, the general reactivity of aminonaphthalenesulfonic acids suggests its capability to undergo such transformations. acs.orgresearchgate.net
Table 3: Amination and Arylation Reactions of 8-Aminonaphthalene-1,6-disulfonic acid
| Reaction Type | Reactant | Reagent | Product | Reference |
| Amination | 8-Aminonaphthalene-1,6-disulfonic acid | - | 1,3-Diaminonaphthalene-8-sulfonic acid | chemicalbook.com |
| Arylation | 8-Aminonaphthalene-1,6-disulfonic acid | Aniline | 6,8-Di(phenylamino)naphthalene-1-sulfonic acid | chemicalbook.com |
Acid-Base Equilibrium and Protonation States
This compound is an amphoteric molecule, containing both acidic (sulfonic acid) and basic (amino) functional groups. The acid-base properties are crucial for its behavior in solution and for its applications, particularly in dye chemistry.
The two sulfonic acid groups are strongly acidic, with pKa values typically below 1, meaning they are fully deprotonated (as -SO₃⁻) in most aqueous solutions. The amino group is basic and can be protonated to form an ammonium (B1175870) group (-NH₃⁺) under acidic conditions. The reported acidity coefficient (pKa) for 8-aminonaphthalene-1,6-disulfonic acid is 0.03 ± 0.40, which likely corresponds to one of the sulfonic acid groups. keyingchemical.net
The protonation state of the molecule is therefore highly dependent on the pH of the solution.
In strongly acidic solutions: The amino group will be protonated (-NH₃⁺), and the sulfonic acid groups will be in their acidic form (-SO₃H).
In moderately acidic to neutral solutions: The sulfonic acid groups will be deprotonated (-SO₃⁻), while the amino group remains protonated (-NH₃⁺), forming a zwitterion.
In alkaline solutions: The sulfonic acid groups will be deprotonated (-SO₃⁻), and the amino group will be in its free base form (-NH₂).
This pH-dependent behavior is fundamental to its use as a coupling component in the synthesis of azo dyes, where the reactivity of the naphthalene ring is modulated by the protonation state of the amino group. chemicalbook.com
Advanced Analytical Methodologies Utilizing 8 Aminonaphthalene 1,6 Disulfonate and Its Derivatives
Applications in Carbohydrate Analysis
The unique properties of ANTS have led to its widespread adoption in various methods for the detailed analysis of carbohydrates, from simple monosaccharides to complex glycans released from glycoproteins.
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE)
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a powerful and sensitive technique for the separation and analysis of oligosaccharide mixtures. ipb.ptnih.gov The method involves labeling the reducing termini of carbohydrates with a fluorophore like ANTS and then separating the resulting charged derivatives by high-resolution polyacrylamide gel electrophoresis (PAGE). researchgate.net The migration of the labeled saccharides is primarily based on their size, but is also influenced by their chemical structure. researchgate.net This technique allows for the direct comparison of oligosaccharide profiles from different samples on the same gel.
The use of ANTS in FACE offers several advantages:
High Sensitivity: As little as 1 to 2 picomoles of a labeled oligosaccharide can be detected. ipb.pt
Quantitative Potential: The fluorescence intensity of the bands is directly proportional to the amount of the individual oligosaccharide, allowing for relative quantification. ipb.pt
Broad Applicability: The method is suitable for analyzing both neutral and acidic carbohydrates. researchgate.net
Oligosaccharide Sequencing Methodologies
FACE, in conjunction with exoglycosidase digestion, is a well-established method for oligosaccharide sequencing. Exoglycosidases are enzymes that sequentially remove specific monosaccharide residues from the non-reducing end of an oligosaccharide.
The general workflow for oligosaccharide sequencing using ANTS-labeling and FACE is as follows:
The oligosaccharide mixture of interest is labeled with ANTS.
The labeled mixture is divided into several aliquots. One aliquot serves as the untreated control.
Each of the other aliquots is treated with a specific exoglycosidase (e.g., sialidase, galactosidase, hexosaminidase).
The resulting digests are separated by FACE.
By comparing the electrophoretic mobility of the bands in the treated lanes with the untreated control, the sequence of the oligosaccharide can be deduced. A shift in the mobility of a band after treatment with a specific enzyme indicates the presence of the corresponding terminal monosaccharide.
This enzymatic sequencing approach, combined with the high resolution of FACE, provides detailed structural information about complex glycans.
Resolution of Positional Isomers and Epimers
A significant advantage of high-resolution PAGE of ANTS-labeled saccharides is its ability to separate not just by size, but also to resolve subtle structural differences. researchgate.net This includes the separation of various positional isomers (saccharides with the same monosaccharide units but different linkage positions) and some epimers (sugars that differ in configuration at a single asymmetric carbon). researchgate.net For example, glucose and galactose, which are epimers, can be resolved using this technique. researchgate.net The electrophoretic mobility of the ANTS-labeled saccharides is influenced by their unique three-dimensional structures, which allows for the separation of these closely related molecules. nih.gov
Capillary Electrophoresis (CE) for Saccharide Separation
Capillary electrophoresis (CE) offers an even higher degree of resolution and automation for the analysis of labeled carbohydrates compared to traditional slab gel electrophoresis. nih.govcore.ac.uk When coupled with sensitive detection methods like laser-induced fluorescence (LIF), CE is capable of analyzing minute amounts of ANTS-labeled saccharides, with detection limits reaching the attomole level. nih.gov
The principle of CE separation of ANTS-labeled glycans relies on the migration of these negatively charged derivatives in a capillary filled with a background electrolyte under the influence of a high voltage. nih.gov The high charge-to-mass ratio provided by the three sulfonate groups of ANTS ensures rapid and efficient separations. nih.gov Neutral and sialylated N-linked complex oligosaccharides derivatized with ANTS have been successfully separated with excellent resolution in under 8 minutes using a phosphate (B84403) background electrolyte at pH 2.5. nih.gov
A linear relationship has been observed between the electrophoretic mobility and the charge-to-mass ratios of the ANTS-oligosaccharide conjugates, which aids in peak assignment. nih.gov
Table 1: Comparison of Common Fluorophores for Carbohydrate Labeling in Electrophoresis
| Fluorophore | Abbreviation | Charge | Common Application |
|---|---|---|---|
| 8-Aminonaphthalene-1,3,6-trisulfonic acid | ANTS | -3 | FACE, CE-LIF |
| 7-Aminonaphthalene-1,3-disulfonic acid | ANDS | -2 | FACE, CE-LIF |
| 1-Aminopyrene-3,6,8-trisulfonic acid | APTS | -3 | CE-LIF |
This table is based on information from multiple sources. nih.govresearchgate.netglycoforum.gr.jpgoogle.comresearchgate.net
Mass Spectrometry (MS) for Glycan Structure Elucidation
Mass spectrometry (MS) is an indispensable tool for determining the mass, and thereby the composition, of carbohydrates. sigmaaldrich.com When combined with separation techniques like CE, MS provides a powerful platform for the comprehensive structural elucidation of glycans. nih.gov Labeling glycans with a tag like ANTS can enhance their detection in certain MS applications, although other labels are also commonly used. nih.govsigmaaldrich.com
MALDI-TOF MS of Labeled N-Glycans
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a high-throughput technique widely used for profiling complex mixtures of N-glycans released from glycoproteins. sigmaaldrich.comnih.gov While underivatized glycans can be analyzed, labeling can improve ionization efficiency and sensitivity. nih.gov
Although the analysis of ANTS-labeled oligosaccharides by MALDI can sometimes be challenging, other labels are frequently employed to enhance MS detection. nih.gov For instance, permethylation is a common derivatization strategy that replaces all hydroxyl and carboxyl protons with methyl groups, which significantly enhances the signal strength in MS and stabilizes sialic acids. sci-hub.se Another approach is the use of labels like Girard's T reagent, which adds a permanent positive charge to the glycan, improving detection sensitivity in positive-ion mode MALDI-TOF-MS. nih.gov
The general workflow for MALDI-TOF MS analysis of N-glycans involves:
Enzymatic release of N-glycans from the glycoprotein (B1211001) (e.g., using PNGase F). nih.gov
Optional derivatization with a suitable label.
Mixing the sample with a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) on a MALDI target. sigmaaldrich.com
Analysis in the mass spectrometer to obtain a mass spectrum, where peaks correspond to different glycan compositions.
The resulting mass profile provides a fingerprint of the glycosylation of the sample protein. Further structural details can be obtained by tandem MS (MS/MS) experiments, where specific ions are fragmented to reveal sequence and linkage information. researchgate.net
Table 2: Common Derivatization Strategies for MS Analysis of Glycans
| Derivatization Method | Effect on Glycan | Primary Advantage for MS |
|---|---|---|
| Permethylation | Methylation of hydroxyl and carboxyl groups | Enhances signal, stabilizes sialic acids, allows for linkage analysis by MS/MS |
| Reductive Amination with labels (e.g., 2-AB, 2-AA) | Covalent attachment of a chromophore/fluorophore | Facilitates purification and enhances ionization for LC-MS |
This table is based on information from multiple sources. sigmaaldrich.comnih.govsci-hub.se
ESI-QIT-MS for Derivatized Oligosaccharides
Electrospray Ionization Quadrupole Ion Trap Mass Spectrometry (ESI-QIT-MS) is a powerful analytical technique for the characterization of complex biomolecules. When coupled with derivatization using aminonaphthalene sulfonic acid derivatives, it provides enhanced sensitivity and structural information for oligosaccharides.
In one such application, dextran (B179266) was partially hydrolyzed and the resulting oligosaccharides were derivatized with 8-aminonaphthalene-1,3,6-trisulfonate (ANTS), a compound structurally similar to 8-aminonaphthalene-1,6-disulfonate, through reductive amination. The derivatized mixture was then analyzed by capillary electrophoresis (CE) coupled with ESI-QIT-MS in negative ion mode. nih.govresearchgate.net This method allowed for the detection of as little as 1.6 picomoles of dextran octaose with a mass accuracy of less than 0.01%. nih.govresearchgate.net
A key finding from this research was the ionization behavior of the ANTS-derivatized oligosaccharides. Those with a degree of polymerization (DP) lower than 6 produced both singly and doubly charged negative ions ([M-H]⁻ and [M-2H]²⁻). nih.govresearchgate.net In contrast, oligosaccharides with a DP of 6 or higher only generated doubly charged ions ([M-2H]²⁻). nih.govresearchgate.net Furthermore, for oligosaccharides with a DP between 1 and 6, the percentage of the doubly charged ion was found to be a linear function of the logarithm of the DP. nih.govresearchgate.net This predictable fragmentation pattern enhances the utility of ESI-QIT-MS for the detailed structural analysis of oligosaccharide mixtures.
Chromatographic Techniques for Compound Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-phase HPLC (RP-HPLC) has been successfully employed for the analysis of aminonaphthalene sulfonic acid derivatives. For instance, a validated RP-HPLC method was developed for the simultaneous determination of 1-amino-naphthalene-3,6,8-trisulfonic acid (Koch acid) and 1-amino-8-naphthol-3,6-disulfonic acid (H acid), a derivative of the target compound. iaea.orgresearchgate.net This demonstrates the applicability of HPLC for analyzing complex mixtures containing these types of compounds.
The validation of an HPLC method is crucial to ensure its accuracy, precision, linearity, and robustness. chromatographyonline.comd-nb.info Key validation parameters include:
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte. chromatographyonline.com This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient of the resulting calibration curve. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. d-nb.info It is usually expressed as the relative standard deviation (RSD). chromatographyonline.comd-nb.info
Accuracy: The closeness of the test results obtained by the method to the true value. d-nb.info
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. d-nb.info
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
A study on the analysis of biogenic amines provides a relevant example of the validation process, with intraday and interday precision RSDs ranging from 1.86% to 5.96%. d-nb.info For pharmaceutical applications, a typical acceptance criterion for system repeatability is an RSD of ≤0.73% for five injections. chromatographyonline.com
The development of a single, validated HPLC method that can analyze both the starting materials and the final products, such as in the case of Koch acid and H acid, is highly efficient for industrial quality control. iaea.orgresearchgate.net
Fluorescence-Based Sensing and Probing Techniques
The inherent fluorescence of the naphthalene (B1677914) core makes this compound and its derivatives excellent candidates for the development of fluorescent probes for various applications in biological and chemical systems.
Development of Fluorescent Probes for Biological Systems
Derivatives of aminonaphthalenesulfonic acids are widely used as environmentally sensitive fluorescent probes. nih.govresearchgate.net These molecules often exhibit weak fluorescence in aqueous environments but show a significant increase in fluorescence quantum yield in less polar environments, such as the hydrophobic pockets of proteins. nih.govresearchgate.net This property makes them valuable tools for studying protein structure, binding, and conformational changes. nih.govnih.gov
The synthesis of novel derivatives allows for the fine-tuning of their spectral properties. For example, microwave-assisted copper(0)-catalyzed Ullmann coupling has been used to synthesize a variety of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives with yields up to 74%. nih.govresearchgate.netacs.org These derivatives exhibit a wide range of absorption and emission maxima, as well as varying quantum yields. nih.govresearchgate.netacs.org Some derivatives even show a complete loss of fluorescence, providing a broader toolkit for biological studies. nih.govresearchgate.net
The mechanism behind the environmental sensitivity of these probes often involves intramolecular charge transfer (ICT). nih.govmdpi.com In polar solvents, the excited state is stabilized, leading to non-radiative decay pathways and lower fluorescence. In non-polar environments, the ICT is less efficient, resulting in higher fluorescence emission.
The design of these probes can also incorporate specific recognition moieties to target particular analytes or cellular compartments. For instance, probes have been developed for the detection of various metal ions and for imaging specific organelles within living cells. mdpi.commdpi.com
| Derivative Type | Application | Key Feature |
| 8-Anilinonaphthalene-1-sulfonic acid (ANS) derivatives | Protein structure and binding studies | Environmentally sensitive fluorescence |
| 1,8-Naphthalimide-based probes | Detection of H₂S and other analytes | High sensitivity and selectivity |
| Chromenoquinoline derivatives | Intracellular pH and organelle imaging | Tunable pKa values and ratiometric response |
pH Sensing Applications
The fluorescence of aminonaphthalene derivatives can also be modulated by pH, making them suitable for the development of fluorescent pH sensors. The amino group on the naphthalene ring can be protonated at low pH, which alters the electronic properties of the fluorophore and, consequently, its fluorescence emission.
This principle is often based on the photo-induced electron transfer (PET) mechanism. nih.gov In the deprotonated (basic) form, the lone pair of electrons on the amino group can quench the fluorescence of the naphthalene core through PET. nih.gov Upon protonation at acidic pH, the PET process is inhibited, leading to a significant increase in fluorescence intensity. nih.gov
Naphthalimide-based probes, which share the core fluorophore structure, have been developed as ratiometric pH sensors. nih.govbiorxiv.org These sensors exhibit a pH-dependent shift in their emission wavelength, allowing for more accurate pH measurements by taking the ratio of the fluorescence intensities at two different wavelengths. For example, a novel naphthalimide-based sensor, TRapH, shows a ratiometric emission response in the pH range of approximately 3-6, enabling the quantification of pH in living cells. biorxiv.org
The pKa of these fluorescent pH sensors, which determines the pH range over which they are most sensitive, can be tuned by introducing different functional groups onto the naphthalimide or naphthalene structure. researchgate.net This allows for the design of probes targeted to specific cellular compartments with distinct pH values, such as lysosomes (pH 4.5-5.0) or the cytoplasm (pH ~7.2). nih.gov
| Probe Type | Sensing Mechanism | pH Range | Application |
| Aminonaphthalene-based | Photo-induced Electron Transfer (PET) | Acidic | General pH sensing |
| Naphthalimide-based | Ratiometric Emission | 3-6 (tunable) | Intracellular pH imaging |
| Chromenoquinoline-based | Ratiometric Fluorescence | 2.3-6.3 (tunable) | Live cell imaging |
Role in Organic Synthesis and Materials Science Research
Intermediate in Dye and Pigment Synthesis Research
Also known as Amino Epsilon Acid, 8-aminonaphthalene-1,6-disulfonate is a significant intermediate in the production of various colorants. chemicalbook.comnih.gov Its naphthalene (B1677914) core provides a stable and extensive aromatic system conducive to the formation of vibrant colors.
The primary application of this compound in colorant chemistry is in the synthesis of azo and reactive dyes. dyestuffintermediates.com The general process for creating azo dyes involves a two-step reaction: diazotization followed by a coupling reaction. unb.caimrpress.com
Diazotization: The process begins with the conversion of a primary aromatic amine, in this case, this compound, into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid, at low temperatures. imrpress.comyoutube.com The resulting diazonium group (-N₂⁺) is a highly reactive electrophile.
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol, an aniline (B41778), or another naphthol derivative. imrpress.comderpharmachemica.com The electrophilic diazonium group attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the nitrogen-nitrogen double bond (-N=N-), which acts as the chromophore responsible for the dye's color. imrpress.comyoutube.com
In the context of reactive dyes , the this compound moiety can be part of the chromophore which is then linked to a reactive group. This reactive group, often a triazine or vinyl sulfone system, can form a covalent bond with the fibers of textiles like cotton. ijbpas.comcore.ac.uk For instance, a dye intermediate can be formed and subsequently reacted with cyanuric chloride, a common triazine-based reactive group, before the final coupling step. core.ac.ukgoogle.com The sulfonic acid groups on the naphthalene ring enhance the water solubility of the dye, which is crucial for the dyeing process, and can also influence the final shade and fastness properties of the dyeing. google.com
The color of dyes derived from this compound is intrinsically linked to their molecular structure. The extensive π-conjugated system of the naphthalene core, extended by the azo bridge (-N=N-), is the primary determinant of the dye's absorption in the visible spectrum. The color arises from the electronic transitions, specifically π→π٭ transitions, within this conjugated system. researchgate.net
The specific wavelength of light absorbed, and thus the observed color, is modulated by the various substituents on the aromatic rings.
Amino Group (-NH₂): As an electron-donating group (auxochrome), the amino group can intensify the color (hyperchromic effect) and shift the absorption to longer wavelengths (bathochromic or red shift).
Sulfonic Acid Groups (-SO₃H): While their main role is to impart water solubility, these electron-withdrawing groups can also influence the electronic distribution within the molecule, causing a shift in absorption to shorter wavelengths (hypsochromic or blue shift).
Research into naphthalene-based azo dyes investigates how the interplay between the core structure and these substituents dictates the final color. researchgate.net Furthermore, the phenomenon of solvatochromism is studied, where the color of a dye can change depending on the polarity of the solvent it is dissolved in. This is due to differential stabilization of the ground and excited states of the dye molecule by the solvent, providing further insight into the structure-property relationships. researchgate.net
Building Block for Advanced Materials
The unique arrangement of functional groups in this compound makes it a candidate for the synthesis of more complex molecular architectures and functional materials beyond traditional dyes.
The sulfonic acid groups are strong acids, making this compound and its derivatives interesting monomers for creating functional polymers. These polymers can possess ion-exchange properties or serve as proton conductors. The amino group provides a reactive site for polymerization reactions, such as polycondensation, allowing it to be incorporated into polymer backbones like polyamides or polyimides. The resulting materials would have sulfonic acid groups pendant from the polymer chain, imparting hydrophilicity, and the ability to participate in ionic interactions. Such sulfonated aromatic polymers are researched for applications in membranes for fuel cells or water purification due to their combination of thermal stability from the aromatic rings and ion-conductive properties from the sulfonic acid sites.
Beyond polymerization, this compound can be used to construct resins and supramolecular assemblies. It can be reacted with aldehydes, such as formaldehyde, to form condensation resins. The sulfonic acid groups in these resins can function as solid acid catalysts or as ion-exchange sites for water treatment and separation processes. In supramolecular chemistry, the molecule's planar aromatic structure and multiple hydrogen-bonding sites (from both amino and sulfonate groups) allow it to participate in self-assembly processes, forming ordered structures held together by non-covalent interactions like hydrogen bonds and π-π stacking.
A significant area of modern research involves the use of naphthalene sulfonic acid derivatives in the development of fluorescent nanosensors. While research may not exclusively pinpoint the 1,6-disulfonate isomer, the closely related compound 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) serves as a prime example of this application. ANTS is a polyanionic dye used as a fluorescent label for saccharides and glycoproteins. sigmaaldrich.com
The mechanism involves the reductive amination of a carbohydrate's reducing end with the primary amino group of the ANTS molecule. sigmaaldrich.com This process covalently attaches the fluorescent probe to the carbohydrate, allowing for the sensitive detection and analysis of complex carbohydrate mixtures using techniques like capillary electrophoresis. sigmaaldrich.com The high water solubility and fluorescence quantum yield of these probes are critical for their function in biological systems. sigmaaldrich.com These labeled biomolecules can be used to study membrane permeability and liposome (B1194612) lysis. sigmaaldrich.com The fluorescence of such probes can be quenched by specific ions, a property that can be harnessed to develop sensors for those ions. sigmaaldrich.com This demonstrates the potential of the aminonaphthalene sulfonate scaffold in creating sensitive and specific nanosensors for biological and chemical analysis.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
A promising avenue is the adaptation of modern cross-coupling techniques. For instance, recent advancements in the synthesis of structurally similar anilinonaphthalene sulfonic acid (ANS) derivatives have utilized a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction. nih.govacs.orgacs.org This method has demonstrated the ability to produce ANS derivatives in yields up to 74% under mild conditions and with significantly shorter reaction times. nih.govacs.org Exploring the application of such Ullmann or Buchwald-Hartwig amination reactions to appropriately substituted naphthalene (B1677914) disulfonic acid precursors could represent a significant leap forward. The development of a pathway starting from a precursor like 8-chloronaphthalene-1,6-disulfonic acid could offer a more direct and higher-yielding route to the target molecule and its derivatives.
Research efforts could focus on optimizing catalyst systems, reaction solvents (such as aqueous buffers to enhance green chemistry principles), and purification methods to improve both yield and environmental footprint. nih.govacs.org
| Reaction Type | Key Features | Reported Yields (for similar compounds) | Reference |
| Traditional Sulfonation/Nitration/Reduction | Multi-step, harsh conditions | ~32% | chemicalbook.com |
| Microwave-Assisted Ullmann Coupling | Mild conditions, short reaction times, copper-catalyzed | Up to 74% | nih.govacs.org |
Advanced Photophysical Engineering for Tailored Applications
The fluorescence of naphthalene-based compounds is highly sensitive to the local environment, a property that makes them valuable as probes. nih.govacs.org Future research should systematically explore how the photophysical properties of the 8-Aminonaphthalene-1,6-disulfonate scaffold can be precisely engineered. This involves the strategic synthesis of derivatives to fine-tune absorption and emission wavelengths, quantum yields, and solvatochromic responses.
Studies on ANS derivatives have shown that the introduction of various substituents on the aniline (B41778) ring can lead to properties distinct from the parent compound, including enhanced or diminished quantum yields and significant shifts in emission spectra. nih.govacs.org For example, electron-donating groups like methoxy (B1213986) and methyl have been shown to produce high yields of derivatives, suggesting that electronic modification is a viable strategy for tuning properties. nih.govacs.org
Future work should extend this concept to the this compound core, exploring a wide range of functional groups to create a library of probes with tailored characteristics. This could lead to the development of highly specific sensors for particular ions, biomolecules, or micro-environmental polarities. The goal is to move beyond non-specific hydrophobic probes to create molecules designed for targeted biological sensing. nih.gov
| Modification Strategy | Potential Outcome | Example from Related Compounds | Reference |
| Introduction of electron-donating groups | Increased quantum yield, shifted emission | Methoxy and methyl groups on ANS derivatives | nih.govacs.org |
| Introduction of electron-withdrawing groups | Altered electronic structure, potentially lower quantum yields | Nitrile and nitro groups on ANS derivatives | nih.govacs.org |
| Halogenation | Good to excellent yields with potential for further functionalization | Chloro, bromo, and fluoro-substituted ANS derivatives | nih.govacs.org |
Integration with Emerging Analytical Platforms
The true potential of engineered this compound derivatives can be realized by integrating them with next-generation analytical platforms, particularly in the realm of nanotechnology. Conjugating these fluorescent dyes to nanoparticles can create powerful hybrid materials for sensing and imaging.
For example, researchers have successfully conjugated 8-Anilino-1-naphthalenesulfonate (ANS) to carbon-coated ferrite (B1171679) nanodots. nih.gov This created a multimodal probe for both fluoromagnetic imaging and highly sensitive protein detection, achieving a nanomolar detection limit for bovine serum albumin. nih.gov Similarly, silver nanoparticles are known for their unique optical properties, which can be harnessed for colorimetric sensing, Surface-Enhanced Raman Spectroscopy (SERS), and Metal-Enhanced Fluorescence (MEF). researchgate.net
Future research should focus on developing methodologies to covalently link this compound derivatives to various nanoparticles (e.g., gold, silver, quantum dots, magnetic nanoparticles). This could lead to:
SERS-based sensors: Providing structural information on target molecules at ultra-low concentrations. researchgate.net
Multimodal imaging agents: Combining fluorescence with MRI or other imaging techniques for more comprehensive diagnostics. nih.gov
Enhanced fluorescent probes: Utilizing the plasmonic fields near metallic nanoparticles to boost the emission intensity of the dye. researchgate.net
This integration would leverage the unique properties of both the engineered fluorophore and the nanomaterial to create analytical tools with unprecedented sensitivity and functionality.
Theoretical Predictions for New Reactivity and Properties
While experimental synthesis and characterization are crucial, the future development of this compound derivatives will be significantly accelerated by incorporating computational and theoretical chemistry. Quantum mechanical calculations can provide deep insights into the structure-property relationships that govern the photophysical behavior of these molecules.
Future research should employ computational modeling to:
Predict Photophysical Properties: Calculate absorption and emission spectra, quantum yields, and excited-state lifetimes for hypothetical derivatives before attempting their synthesis. This would allow researchers to screen large numbers of potential structures and prioritize the most promising candidates for laboratory work.
Understand Environmental Effects: Simulate how the fluorescence of a probe changes in different solvent environments or when bound to a biological target. This can help rationalize experimental observations, such as the blue shift seen in less polar environments for similar dyes, and guide the design of probes with enhanced sensitivity. nih.gov
Elucidate Reaction Mechanisms: Model novel synthetic pathways to predict reaction barriers and potential side products, thereby optimizing reaction conditions for higher efficiency and purity.
By combining theoretical predictions with empirical findings, the design cycle for new functional dyes based on the this compound scaffold can become more rational, efficient, and targeted, paving the way for the next generation of advanced fluorescent probes.
Q & A
Q. How can interdisciplinary methodologies enhance studies on the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
